molecular formula C7H7BN2O2 B15364771 Pyrazolo[1,5-a]pyridin-6-ylboronic acid

Pyrazolo[1,5-a]pyridin-6-ylboronic acid

Cat. No.: B15364771
M. Wt: 161.96 g/mol
InChI Key: QEHBKTCEMAWMTO-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridin-6-ylboronic acid is a boronic acid derivative featuring a pyrazolo[1,5-a]pyridine core. This compound is of interest in various fields of chemistry due to its unique structural and chemical properties. It is a versatile intermediate used in the synthesis of various pharmaceuticals, agrochemicals, and organic materials.

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Formation: The synthesis of this compound typically involves the reaction of pyrazolo[1,5-a]pyridine with a boronic acid derivative under suitable conditions.

  • Cross-Coupling Reactions: Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly employed to introduce the boronic acid group to the pyrazolo[1,5-a]pyridine core.

Industrial Production Methods:

  • Large-Scale Synthesis: Industrial production of this compound involves optimizing reaction conditions to achieve high yields and purity. This often includes the use of catalysts and controlled reaction environments.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the boronic acid group to other functional groups.

  • Substitution: Substitution reactions are common, where the boronic acid group can be replaced with other nucleophiles.

Common Reagents and Conditions:

  • Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and metal catalysts.

  • Reduction Reagents: Reducing agents such as sodium borohydride are often used.

  • Substitution Reagents: Nucleophiles like amines and alcohols are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of this compound.

  • Reduction Products: Reduced forms of the boronic acid group.

  • Substitution Products: Substituted pyrazolo[1,5-a]pyridine derivatives.

Scientific Research Applications

Pyrazolo[1,5-a]pyridin-6-ylboronic acid is widely used in scientific research due to its versatile chemical properties:

  • Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

  • Biology: It is used in the study of biological systems and as a tool in bioconjugation techniques.

  • Medicine: It is explored for its potential therapeutic applications, including anticancer and anti-inflammatory properties.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which pyrazolo[1,5-a]pyridin-6-ylboronic acid exerts its effects involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: The compound can bind to enzymes and receptors, influencing their activity.

  • Pathways: It may modulate signaling pathways involved in cellular processes, leading to its biological effects.

Comparison with Similar Compounds

  • Pyrazolo[1,5-a]pyrimidines

  • Pyrazole Derivatives

  • Boronic Acid Derivatives

This comprehensive overview provides a detailed understanding of pyrazolo[1,5-a]pyridin-6-ylboronic acid, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C7H7BN2O2

Molecular Weight

161.96 g/mol

IUPAC Name

pyrazolo[1,5-a]pyridin-6-ylboronic acid

InChI

InChI=1S/C7H7BN2O2/c11-8(12)6-1-2-7-3-4-9-10(7)5-6/h1-5,11-12H

InChI Key

QEHBKTCEMAWMTO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN2C(=CC=N2)C=C1)(O)O

Origin of Product

United States

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